![molecular formula C6H4Br2N2O B13914191 2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one](/img/structure/B13914191.png)
2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one typically involves the bromination of a precursor compound. One common method involves the reaction of 5,6-dihydropyrrolo[1,2-A]imidazol-7-one with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic bromination, resulting in the formation of the dibromo derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . The exact pathways and targets are still under investigation, but the compound’s ability to interact with proteins and enzymes is of particular interest .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also feature a fused pyrrole ring and exhibit similar biological activities.
Imidazole Derivatives: Compounds like 1,3-diazole share structural similarities and have a wide range of applications.
Uniqueness
2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C6H4Br2N2O |
|---|---|
Molecular Weight |
279.92 g/mol |
IUPAC Name |
2,3-dibromo-5,6-dihydropyrrolo[1,2-a]imidazol-7-one |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-5(8)10-2-1-3(11)6(10)9-4/h1-2H2 |
InChI Key |
WWFFYLACWWPETK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(N=C2C1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)
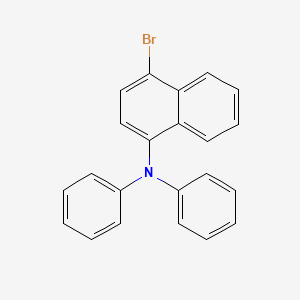

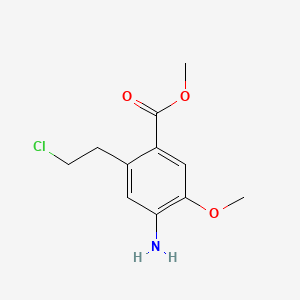
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)
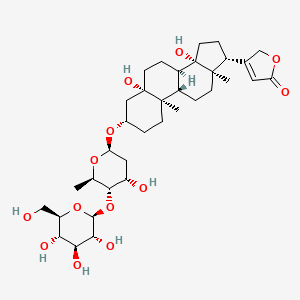


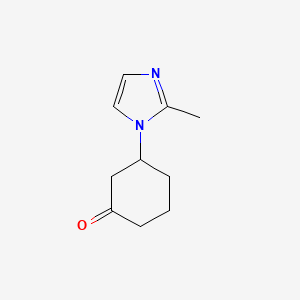
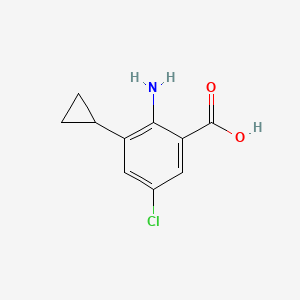

![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)
